molecular formula C8H12O6 B109358 Pentane-1,2,5-tricarboxylic acid CAS No. 37140-30-0

Pentane-1,2,5-tricarboxylic acid

Cat. No.: B109358
CAS No.: 37140-30-0
M. Wt: 204.18 g/mol
InChI Key: TXYVAFSOOYMQRP-UHFFFAOYSA-N
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Description

Pentane-1,2,5-tricarboxylic acid is an organic compound with the molecular formula C8H12O6. It is a tricarboxylic acid, meaning it contains three carboxyl functional groups (-COOH).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentane-1,2,5-tricarboxylic acid can be achieved through several methods. One common approach involves the reaction of pentane derivatives with oxidizing agents to introduce carboxyl groups at the desired positions. For instance, the oxidation of pentane-1,2,5-triol using potassium permanganate can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of pentane derivatives. This process typically requires controlled reaction conditions, including temperature, pressure, and the presence of suitable catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pentane-1,2,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pentane-1,2,5-tricarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of pentane-1,2,5-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it may participate in metabolic pathways similar to other tricarboxylic acids, such as the citric acid cycle. The compound’s carboxyl groups allow it to form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Pentane-1,2,5-tricarboxylic acid is unique due to its specific arrangement of carboxyl groups on the pentane backbone. This structural feature distinguishes it from other tricarboxylic acids and influences its chemical properties and reactivity .

Properties

IUPAC Name

pentane-1,2,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYVAFSOOYMQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(=O)O)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601376
Record name Pentane-1,2,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37140-30-0
Record name Pentane-1,2,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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